N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidin-1-yl)acetamide (hereafter referred to as Compound A) is a synthetic organic molecule with a complex structure. Its molecular architecture comprises:
- A piperidine ring substituted with a [(4-chlorophenyl)methoxy]methyl group, which may influence receptor binding and steric interactions.
- An acetamide linker bridging the benzodioxole and piperidine groups, offering hydrogen-bonding capabilities.
- Oxalic acid as a counterion, likely enhancing solubility and crystallinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4.C2H2O4/c23-18-3-1-16(2-4-18)13-27-14-17-7-9-25(10-8-17)12-22(26)24-19-5-6-20-21(11-19)29-15-28-20;3-1(4)2(5)6/h1-6,11,17H,7-10,12-15H2,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPUEQRZIDORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Bischler-Napieralski reaction, followed by reduction.
Attachment of the 4-chlorobenzyl group: This step involves the alkylation of the piperidine nitrogen with 4-chlorobenzyl chloride.
Formation of the acetamide group: The acetamide group is introduced through the reaction of the piperidine derivative with chloroacetyl chloride.
Oxalate formation: The final compound is obtained by reacting the acetamide derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability, reactivity, or specific interactions with other materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzo[d][1,3]dioxole moiety may interact with aromatic residues, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions. The acetamide group may also play a role in binding to the target molecule.
Comparison with Similar Compounds
Compound B : N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide ()
- Key Features: Contains a pyrrolidinone core (5-membered lactam) instead of a piperidine ring. Substituted with 4-chlorobenzoyl and 4-methoxyphenyl groups. Shares the acetamide linkage but lacks the benzodioxole system.
Compound C : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()
Compound D : 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid ()
- Key Features :
- Contains a piperazine ring (a 6-membered diamine) instead of piperidine.
- Substituted with an ethyl group and linked to a benzoic acid.
- Implications : Piperazine derivatives are common in antipsychotics; however, the absence of a benzodioxole system in Compound D reduces structural overlap with Compound A .
Physicochemical and Pharmacological Comparisons
Research Findings and Mechanistic Insights
- Compound A vs. Compound B: The benzodioxole in Compound A may confer greater metabolic stability than Compound B’s pyrrolidinone, which is prone to hydrolysis .
- Compound A vs. Compound C : The absence of a pyridine group in Compound A could reduce off-target interactions with hepatic enzymes (e.g., CYP450) compared to Compound C .
- Piperidine vs. Piperazine (Compound D): Piperidine’s single nitrogen atom (vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including coupling of the benzodioxol-5-yl acetamide moiety with the substituted piperidine group. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under inert atmosphere .
- Piperidine functionalization : Introduce the [(4-chlorophenyl)methoxy]methyl group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature (e.g., 50–80°C in THF) .
- Oxalic acid salt formation : Purify the final product by recrystallization using oxalic acid in 2-propanol .
- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to identify side products and adjust stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Confirm structural integrity by identifying peaks for benzodioxol aromatic protons (δ 6.7–7.2 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and oxalic acid protons (δ 4.2–4.8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 497.16 for the free base) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the piperidine ring and acetamide linkage .
Q. How should researchers anchor their studies on this compound within a theoretical framework?
- Methodology : Link research to:
- Pharmacophore models : Map the benzodioxol and chlorophenyl groups as potential binding motifs for CNS targets .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants of the chlorophenyl group) with biological activity .
- Metabolic stability hypotheses : Use the oxalic acid counterion to predict solubility and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests to distinguish direct target engagement from off-target effects .
- Dose-response analysis : Identify non-linear relationships caused by solubility limits (e.g., oxalic acid salt precipitation at high concentrations) .
- Control experiments : Test the free base vs. oxalic acid salt to isolate counterion effects .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for the piperidine and benzodioxol moieties?
- Methodology :
- Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
- Ring modification : Synthesize piperidine derivatives with sp³ vs. sp² hybridization (e.g., morpholine or tetrahydropyran) to study conformational flexibility .
- Biological testing : Use radioligand binding assays to quantify affinity shifts for GPCR or enzyme targets .
Q. How can metabolic stability be evaluated in vitro, and what parameters require optimization?
- Methodology :
- Liver microsomal assays : Incubate the compound with NADPH-fortified microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Solubility adjustments : Compare oxalic acid salt vs. hydrochloride salt formulations in simulated gastric fluid (pH 1.2–6.8) .
Q. What strategies address low yields during the final coupling step?
- Methodology :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination of the piperidine nitrogen .
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or toluene to minimize hydrolysis .
- Protecting groups : Temporarily protect the benzodioxol oxygen with TBS groups during piperidine functionalization .
Q. Which in silico tools predict target interactions and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A) leveraging the benzodioxol group as a π-π stacking moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-acetamide linkage in lipid bilayers .
- ADMET prediction : Apply SwissADME to estimate blood-brain barrier permeability and P-glycoprotein substrate potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
